tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Overview
Description
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate group attached to a cyclohexyl ring. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4-oxocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclohexyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities and as a building block for the development of new drugs.
Material Science: It is used in the preparation of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups, which result in unique chemical properties and applications. The presence of different substituents can significantly influence the reactivity, stability, and biological activity of these compounds.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQSOBDBIXCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735438 | |
Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073632-93-5 | |
Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.